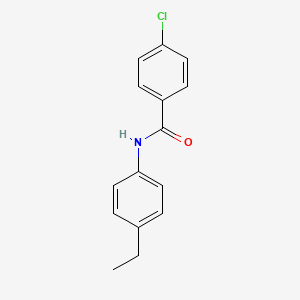

4-chloro-N-(4-ethylphenyl)benzamide

Description

Overview of Benzamide (B126) Core Structures in Chemical Research

The benzamide scaffold, which consists of a benzene (B151609) ring attached to an amide functional group (-CONH-), is a cornerstone in medicinal chemistry and materials science. koreascience.kr This structural motif is present in numerous natural products and synthetic drugs, highlighting its importance as a pharmacophore—a molecular feature responsible for a drug's pharmacological activity. niscpr.res.in Benzamide derivatives are known to exhibit a wide range of biological activities. koreascience.kr Their versatility also extends to agrochemicals and the development of new materials. ontosight.ai The ability of the amide group to form hydrogen bonds is a key factor in how these molecules interact with biological targets like enzymes and receptors. mdpi.com

Historical Context of Substituted Benzamide Synthesis and Exploration

The synthesis of benzamides has a long history in organic chemistry. Early methods often involved the reaction of benzoyl chlorides with corresponding amines. ontosight.ai Over the years, synthetic methodologies have evolved to become more efficient and versatile. Researchers have developed various techniques, including direct electrophilic aromatic substitution and the use of coupling agents, to create a diverse library of substituted benzamides. mdpi.com This exploration has been driven by the desire to understand how different substituents on the benzoyl and amine portions of the molecule influence its chemical and biological properties. nih.gov Studies on series of related benzamides, where substituents are systematically varied, have been crucial in establishing structure-activity relationships (SAR), which are vital for designing compounds with specific functions. nih.gov

Rationale for Investigating 4-chloro-N-(4-ethylphenyl)benzamide

The specific compound, 4-chloro-N-(4-ethylphenyl)benzamide, is a subject of academic interest due to its precise arrangement of functional groups on the core benzamide structure.

4-chloro-N-(4-ethylphenyl)benzamide is an N-substituted benzamide. Its structure is defined by two key components:

A 4-chlorobenzoyl group , where a chlorine atom is attached to the para-position (position 4) of the benzoyl ring.

An N-(4-ethylphenyl) group , meaning the amide nitrogen is bonded to a phenyl ring which itself is substituted with an ethyl group at its para-position.

This places it in a class of disubstituted benzanilides (a common name for N-phenylbenzamides). Its chemical identity is precisely defined by its molecular formula, C₁₅H₁₄ClNO, and its CAS Registry Number, 299954-66-8. echemi.com

Table 1: Chemical Identity of 4-chloro-N-(4-ethylphenyl)benzamide

| Identifier | Value |

| IUPAC Name | 4-chloro-N-(4-ethylphenyl)benzamide |

| CAS Number | 299954-66-8 |

| Molecular Formula | C₁₅H₁₄ClNO |

| Molecular Weight | 259.73 g/mol |

This table presents basic identification and property data for the compound.

The academic investigation of compounds like 4-chloro-N-(4-ethylphenyl)benzamide is rooted in the systematic study of how minor structural changes impact molecular properties. Research on related analogs demonstrates the significance of such modifications:

Substituent Effects: The nature and position of substituents on both aromatic rings can dramatically alter the compound's electronic properties, conformation, and crystal packing. For instance, studies on 4-chloro-N-(3-methylphenyl)benzamide have detailed how the placement of a methyl group affects the dihedral angle between the benzene rings and the hydrogen bonding patterns within the crystal structure. nih.gov

Halogen Bonding: The chlorine atom on the benzoyl ring can participate in intermolecular interactions, influencing how the molecules arrange themselves in a solid state. researchgate.net

Conformational Analysis: The rotation around the amide bond and the bonds connecting the rings to the amide group leads to different molecular shapes (conformers). The study of 4-chloro-N-phenylbenzamide reveals a significant twist between the two phenyl rings. researchgate.netnih.gov The presence of an ethyl group, as in the title compound, adds another layer of conformational flexibility that is of academic interest.

By synthesizing and characterizing specific isomers like 4-chloro-N-(4-ethylphenyl)benzamide, researchers can build a more complete picture of the structure-property relationships that govern this important class of chemicals. Each unique compound serves as a data point that helps refine theoretical models and guide the design of future molecules with desired characteristics.

Table 2: Comparison of 4-chloro-N-(4-ethylphenyl)benzamide with Related Analogs

| Compound Name | N-Substituent | Substituent on N-Phenyl Ring |

| 4-chloro-N-phenylbenzamide | Phenyl | None |

| 4-chloro-N-(4-chlorophenyl)benzamide | Phenyl | 4-chloro |

| 4-chloro-N-(3-methylphenyl)benzamide | Phenyl | 3-methyl |

| 4-chloro-N-(4-ethylphenyl)benzamide | Phenyl | 4-ethyl |

This table illustrates the specific structural position of 4-chloro-N-(4-ethylphenyl)benzamide relative to its close chemical analogs that have been subjects of published research.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-N-(4-ethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAPPIBAXZAESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4 Chloro N 4 Ethylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-chloro-N-(4-ethylphenyl)benzamide, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of 4-chloro-N-(4-ethylphenyl)benzamide is anticipated to exhibit distinct signals corresponding to the protons of the 4-chlorobenzoyl and the 4-ethylphenyl moieties, as well as the amide proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, and the electron-donating nature of the ethyl group.

The aromatic region is expected to show two sets of doublets for the paradisubstituted benzene (B151609) rings. The protons on the 4-chlorobenzoyl ring (H-2', H-6' and H-3', H-5') will appear as two distinct doublets due to their proximity to the electron-withdrawing carbonyl group and chlorine atom. Similarly, the protons on the 4-ethylphenyl ring (H-2, H-6 and H-3, H-5) will also present as a pair of doublets. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being solvent-dependent.

The ethyl group will be characterized by a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-chloro-N-(4-ethylphenyl)benzamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (N-H) | 8.0 - 8.5 | Broad Singlet | - |

| H-2', H-6' | 7.8 - 8.0 | Doublet | ~8.5 |

| H-3', H-5' | 7.4 - 7.6 | Doublet | ~8.5 |

| H-2, H-6 | 7.5 - 7.7 | Doublet | ~8.4 |

| H-3, H-5 | 7.1 - 7.3 | Doublet | ~8.4 |

| Methylene (-CH₂-) | ~2.6 | Quartet | ~7.6 |

| Methyl (-CH₃) | ~1.2 | Triplet | ~7.6 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of 4-chloro-N-(4-ethylphenyl)benzamide is expected to show signals for each unique carbon atom. The chemical shift of the carbonyl carbon (C=O) is typically found in the downfield region (165-170 ppm). The aromatic carbons will appear in the range of 115-140 ppm, with their specific shifts influenced by the substituents. The carbons of the ethyl group will be observed in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for 4-chloro-N-(4-ethylphenyl)benzamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 |

| C-4' (C-Cl) | ~138 |

| C-1' | ~133 |

| C-2', C-6' | ~129 |

| C-3', C-5' | ~128 |

| C-4 (C-ethyl) | ~140 |

| C-1 | ~135 |

| C-2, C-6 | ~121 |

| C-3, C-5 | ~128 |

| Methylene (-CH₂) | ~28 |

| Methyl (-CH₃) | ~15 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methylene protons and the methyl protons of the ethyl group, and between the ortho and meta protons on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons in the aromatic rings and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon, the carbon attached to the chlorine atom (C-4'), and the carbons of the aromatic rings that are bonded to the amide and ethyl groups (C-1 and C-1'). For example, the amide proton would show a correlation to the carbonyl carbon and the carbons of the 4-ethylphenyl ring (C-1, C-2, and C-6).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The amide group exhibits several characteristic absorption bands in the IR spectrum. The N-H stretching vibration is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. The C=O stretching vibration (Amide I band) is a strong and sharp absorption that usually appears in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1510-1550 cm⁻¹.

The presence of the chloro and ethyl groups also gives rise to specific IR absorptions. The C-Cl stretching vibration is typically observed in the fingerprint region, between 800 and 600 cm⁻¹. The C-H stretching vibrations of the ethyl group's methylene and methyl groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the alkyl group will also be present at lower frequencies.

Table 3: Predicted IR Absorption Frequencies for 4-chloro-N-(4-ethylphenyl)benzamide

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| C=O Stretch (Amide I) | 1640 - 1670 | Strong |

| N-H Bend (Amide II) | 1520 - 1550 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1300 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be the definitive method to confirm the elemental composition of 4-chloro-N-(4-ethylphenyl)benzamide. By measuring the mass of the molecular ion with very high accuracy, it is possible to determine a unique elemental formula.

Table 1: Theoretical HRMS Data for 4-chloro-N-(4-ethylphenyl)benzamide

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₅H₁₄ClNO | [M]⁺ | 259.0764 |

Note: This table represents theoretical values. Experimental verification is required.

The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the main M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry would be employed to induce fragmentation of the 4-chloro-N-(4-ethylphenyl)benzamide molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the compound's structure. Key expected fragmentation pathways would involve the cleavage of the amide bond and fragmentations of the aromatic rings.

Table 2: Plausible Mass Spectrometry Fragmentation of 4-chloro-N-(4-ethylphenyl)benzamide

| Fragment Ion | Structure | Plausible m/z |

|---|---|---|

| [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation | 139/141 |

| [C₈H₁₀N]⁺ | 4-ethylphenylaminyl cation | 120 |

| [C₇H₅O]⁺ | Benzoyl cation (from loss of Cl) | 105 |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111/113 |

Note: The m/z values are for the most abundant isotopes. The presence of chlorine isotopes will result in M+2 peaks for chlorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of 4-chloro-N-(4-ethylphenyl)benzamide is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic rings and the benzamide (B126) chromophore. The conjugation between the phenyl ring, the carbonyl group, and the second aromatic ring would influence the position and intensity of these bands. For similar benzanilide (B160483) structures, absorption maxima are typically observed in the range of 250-300 nm. niscpr.res.in

Solvent Effects on Absorption Spectra

The polarity of the solvent can influence the absorption spectrum of a compound, a phenomenon known as solvatochromism. By recording the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, dichloromethane (B109758), ethanol, acetonitrile), shifts in the absorption maxima (λmax) can be observed. These shifts can provide insights into the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation. For π → π* transitions, polar solvents often cause a bathochromic (red) shift.

X-ray Crystallography

While no specific crystallographic data for 4-chloro-N-(4-ethylphenyl)benzamide has been published, studies on analogous compounds such as 4-chloro-N-phenylbenzamide and 4-chloro-N-(3-methylphenyl)benzamide have been reported. researchgate.netnih.gov These studies reveal that the dihedral angle between the two aromatic rings is a key structural feature, often influenced by the substitution pattern on the phenyl rings. Intermolecular interactions, particularly hydrogen bonding between the amide N-H and the carbonyl oxygen of adjacent molecules, are also crucial in dictating the crystal packing. For instance, in 4-chloro-N-phenylbenzamide, the dihedral angle between the benzene rings is 59.6(1)°. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-chloro-N-(4-ethylphenyl)benzamide |

| 4-chloro-N-phenylbenzamide |

Determination of Single-Crystal Molecular Structure

The molecular structure of 4-chloro-N-phenylbenzamide was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1. The crystal data and structure refinement parameters are summarized in the table below.

| Parameter | Value |

| Empirical formula | C₁₃H₁₀ClNO |

| Formula weight | 231.67 |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 5.3934 (3) |

| b (Å) | 7.7679 (5) |

| c (Å) | 13.7831 (8) |

| α (°) | 105.887 (5) |

| β (°) | 100.849 (4) |

| γ (°) | 90.023 (4) |

| Volume (ų) | 544.64 (5) |

| Z | 2 |

This table presents the crystallographic data for 4-chloro-N-phenylbenzamide.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The analysis of the geometric parameters of 4-chloro-N-phenylbenzamide reveals a structure with expected bond lengths and angles. The amide linkage, a key feature of this molecule, adopts a trans conformation, which is a common characteristic for such compounds. The bond lengths and angles within the benzoyl and phenyl rings are within the normal ranges for aromatic systems.

A computational study on the related molecule 4-chloro-N,N-diphenylbenzamide, using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, provides comparative data. For instance, the C-N bond distances in this diphenyl derivative were found to be in the normal range. The presence of the carbonyl group influences the adjacent bond angles.

Detailed torsion angle analysis provides deeper insight into the molecule's conformation. For instance, in the related 4-chloro-N-(3-methylphenyl)benzamide, the central amide group is tilted with respect to the anilino ring, as indicated by the C9—C8—N1—C7 and C13—C8—N1—C7 torsion angles of 30.4 (3)° and -151.2 (2)°, respectively. The torsion angles involving the carbonyl group, such as C1—C7—N1—C8 and C8—N1—C7—O1, are 173.6 (2)° and -4.9 (3)° respectively, indicating a nearly planar arrangement of the amide group with the benzoyl ring.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of 4-chloro-N-phenylbenzamide is primarily governed by intermolecular N—H···O hydrogen bonds. These interactions link the molecules into C(4) chains that extend along the a-axis. This type of hydrogen bonding is a common and stabilizing feature in the crystal structures of amides.

In addition to hydrogen bonding, other intermolecular forces can play a role in the crystal packing of related structures. For example, in the crystal structure of 4-chloro-N-(3-chlorophenyl)benzamide, Cl···Cl contacts with a distance of 3.474 (1) Å are observed, which link the hydrogen-bonded chains. A computational study of 4-chloro-N,N-diphenylbenzamide also identified several intermolecular hydrogen bond distances involving the chlorine and oxygen atoms. The study of various N-(chlorophenyl)pyridinecarboxamides has shown that N—H···N(pyridine) interactions are a favored hydrogen bonding mode, although amide···amide interactions are also observed. These findings highlight the diverse non-covalent interactions that can influence the solid-state architecture of these molecules.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. DFT calculations for benzamide (B126) derivatives are typically performed using specific functionals and basis sets, such as the B3LYP functional with a 6-31G(d,p) basis set, to ascertain various structural and geometrical parameters. niscpr.res.in

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule—the configuration with the minimum energy. For aromatic compounds like benzamides, this involves calculating key bond lengths, bond angles, and dihedral angles.

In a computational study on the analogous compound 4-chloro-N,N-diphenylbenzamide , geometry was optimized using the B3LYP/6-31G(d,p) level of theory. niscpr.res.in The findings revealed that the carbon-carbon and carbon-hydrogen bond distances within the rings were in the expected ranges of 1.393-1.505 Å and 1.083-1.085 Å, respectively. niscpr.res.in The C-Cl bond length was calculated to be 1.757 Å, which shows good correlation with experimental X-ray crystallography data. niscpr.res.in Similar calculations for 4-chloro-N-(4-ethylphenyl)benzamide would be expected to yield comparable results for the shared chlorobenzamide portion of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Benzamide (Data based on a study of 4-chloro-N,N-diphenylbenzamide)

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-Cl | 1.757 |

| C-N | 1.3558 (approx.) | |

| C=O | 1.2257 (approx.) | |

| C-C (ring) | 1.393 - 1.505 | |

| C-H (ring) | 1.083 - 1.085 |

This table is illustrative and presents data for a related compound to demonstrate the output of geometry optimization analysis. niscpr.res.innih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Energy

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO is known as the band gap energy (ΔE). A small band gap suggests that a molecule is more reactive and has higher polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krdresearchgate.net Conversely, a large band gap indicates high kinetic stability and lower chemical reactivity. mdpi.com This analysis is crucial for predicting charge transfer within the molecule. researchgate.netconicet.gov.ar

For 4-chloro-N,N-diphenylbenzamide , UV-Vis spectral studies supported by theoretical calculations showed electronic transitions from HOMO to LUMO, corresponding to π →π* transitions. niscpr.res.in The calculated energy gap for this related molecule provides an indication of its relative stability. niscpr.res.in

Table 2: Frontier Orbital Energy Parameters (This table illustrates typical parameters derived from HOMO-LUMO analysis)

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Band Gap Energy | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity | χ | (I + A) / 2 | Power to attract electrons |

This table defines key quantum chemical parameters calculated from HOMO and LUMO energies. mdpi.comedu.krd

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in predicting the sites for nucleophilic and electrophilic attacks, as well as hydrogen bonding interactions. researchgate.net In an MEP map, different colors represent varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. niscpr.res.inresearchgate.net Green areas represent neutral potential. researchgate.net

In the analysis of 4-chloro-N,N-diphenylbenzamide , the MEP map revealed that the region around the carbonyl oxygen atom was the most electronegative (red), identifying it as a site for electrophilic activity. niscpr.res.in Conversely, positive potential (blue) was observed on certain carbon atoms of the phenyl rings, indicating them as possible sites for nucleophilic attack. niscpr.res.in

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions at an atomic level. mdpi.comnih.gov

Ligand-Protein Interaction Prediction

The primary goal of molecular docking is to predict the binding mode and affinity between a ligand and a protein's active site. mdpi.com The process involves placing the ligand on the protein's surface and sampling different conformations and orientations to find the most stable complex, which is often evaluated using a scoring function. mdpi.com These simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. nih.gov

For instance, docking studies performed on various benzamide derivatives have successfully predicted their interactions with protein targets like DNA gyrase subunits from Staphylococcus aureus and Escherichia coli. mdpi.com These studies highlight the formation of hydrogen bonds between the ligand and specific amino acid residues in the protein's active site, providing a rationale for their biological activity. mdpi.comnih.gov Similar simulations for 4-chloro-N-(4-ethylphenyl)benzamide could identify its potential protein targets and elucidate its mechanism of action by predicting its binding interactions.

Table 3: Illustrative Ligand-Protein Interactions from Molecular Docking (Based on general findings for benzamide derivatives)

| Target Protein | Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| DNA Gyrase B (S. aureus) | Amino Acid X | Hydrogen Bond | -9.8 to -7.9 (Typical Range) |

| Amino Acid Y | Hydrophobic | ||

| ROCK1 | Amino Acid Z | Electrostatic |

This table illustrates the type of data generated from molecular docking simulations, showing potential interactions between a ligand and protein residues. The binding energy range is based on a study of different benzamide derivatives. mdpi.comnih.govnih.gov

Structure Activity Relationship Sar Studies and Analog Design

Correlating Structural Motifs with Biological Potency

The fundamental structure of 4-chloro-N-(4-ethylphenyl)benzamide consists of three key motifs: the 4-chlorobenzoyl group (Ring A), the amide linker, and the 4-ethylphenyl group (Ring B). SAR studies on related N-arylbenzamides have revealed that the nature and substitution of these motifs are crucial for biological potency. nih.govrsc.orgnih.gov

In studies of benzamides as nematicides, the ortho-substituted benzamide (B126) scaffold was identified as a key pharmacophore. nih.gov The analysis of the binding mode of these compounds suggested that the halogen and hydrophobic interactions of the ortho-substituent, along with the shape complementarity of the ring, are key determinants for binding. nih.gov

Impact of Substituent Electronic and Steric Properties on Activity

Studies on 4-substituted N-chlorobenzamides have shown that the chemical shift is sensitive to the electronic effects of the ring substituents. rsc.org An excellent correlation was observed when the 17O chemical shifts were plotted against σ+ substituent constants, indicating a strong electronic influence. rsc.org In other benzamide series, the introduction of different substituents has been shown to modulate activity. For example, in a series of benzimidazole-acridine derivatives, a nitro group (electron-withdrawing) at the C5 position of the benzimidazole (B57391) ring resulted in pronounced anti-inflammatory and CDK-inhibitory activities, while an amino or methyl group (electron-donating) led to a complete loss of activity. mdpi.com

Steric properties also play a crucial role. The size and shape of substituents can affect how the molecule binds to its target. In the case of 4-chloro-N-(4-ethylphenyl)benzamide, the ethyl group on Ring B introduces a small, lipophilic substituent. The impact of varying the size of this alkyl group or its position on the ring would be a key aspect of SAR exploration. For instance, in a study of N-arylbenzamides as STAT3 dimerization inhibitors, hydrophobic heptyl and cyclohexyl groups were found to be the best tolerated R groups, highlighting the importance of steric bulk and lipophilicity in that particular series. rsc.org

The interplay between electronic and steric effects is complex. In some cases, a substituent's electronic properties might be the dominant factor, while in others, its size and shape may be more critical. A systematic variation of substituents is necessary to deconvolute these effects and establish a clear SAR.

Rational Design of Novel 4-chloro-N-(4-ethylphenyl)benzamide Analogues

The insights gained from SAR studies provide a foundation for the rational design of novel analogs with improved properties. Two common strategies employed in this process are bioisosteric replacement and scaffold hopping.

Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity while potentially altering other properties like metabolism or toxicity. u-tokyo.ac.jp For the amide linker in 4-chloro-N-(4-ethylphenyl)benzamide, several bioisosteric replacements could be considered.

Classic bioisosteres for the amide group include esters, thioamides, and ureas. nih.govhyphadiscovery.com For example, replacing the amide with a thioamide often increases lipophilicity with only subtle geometric changes. nih.gov Non-classical bioisosteres, such as triazoles, can also be employed. nih.gov Triazoles can preserve the planar geometry and hydrogen bond donor/acceptor features of the amide bond. nih.gov

The choice of bioisostere depends on the specific interactions the amide group makes with its target. If the NH group is involved in a critical hydrogen bond, a replacement that retains this feature would be necessary. Conversely, if the carbonyl oxygen is the key interacting moiety, a different set of bioisosteres would be appropriate.

The following table provides examples of potential bioisosteric replacements for the amide group in 4-chloro-N-(4-ethylphenyl)benzamide:

| Original Functional Group | Bioisosteric Replacement | Potential Impact on Properties |

| Amide (-CONH-) | Ester (-COO-) | May alter metabolic stability and hydrogen bonding capacity. nih.gov |

| Amide (-CONH-) | Thioamide (-CSNH-) | Increases lipophilicity, may alter hydrogen bonding strength. nih.govhyphadiscovery.com |

| Amide (-CONH-) | Urea (B33335) (-NHCONH-) | Can introduce additional hydrogen bonding opportunities. nih.gov |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Can act as a stable, non-hydrolyzable amide mimic. researchgate.net |

| Amide (-CONH-) | Triazole | Preserves planarity and can mimic hydrogen bonding patterns. nih.gov |

| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Can alter the geometry and electronic properties compared to an amide. nih.gov |

Scaffold hopping is a more drastic design strategy that involves replacing the core structure (scaffold) of a molecule with a different one while maintaining the key pharmacophoric features required for biological activity. nih.govresearchgate.netyoutube.com This can lead to the discovery of novel chemical series with different intellectual property, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) profiles.

For 4-chloro-N-(4-ethylphenyl)benzamide, a scaffold hopping approach could involve replacing the central benzamide core with other heterocyclic or non-aromatic scaffolds that can appropriately position the 4-chlorophenyl and 4-ethylphenyl moieties. The goal is to mimic the spatial arrangement of the key interacting groups of the original molecule.

For example, a furanopyrimidine scaffold has been identified as a potent inhibitor of Notum through a scaffold-hopping approach from a thienopyrimidine series. nih.gov Similarly, a pyrazole (B372694) core was developed from a pyrimidine (B1678525) scaffold to create brain-penetrant DLK inhibitors. researchgate.net In the context of 4-chloro-N-(4-ethylphenyl)benzamide, one might consider scaffolds like quinoxaline (B1680401) or other bicyclic systems that can serve as a central framework. mdpi.com

The success of scaffold hopping often relies on computational tools to identify new scaffolds that can match the pharmacophore of the original molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijpsr.com This can be a powerful tool for predicting the activity of newly designed compounds and for understanding the key structural features that drive potency.

To develop a QSAR model for 4-chloro-N-(4-ethylphenyl)benzamide analogs, a dataset of compounds with measured biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties.

Examples of commonly used descriptors include:

Electronic descriptors: Hammett constants (σ), dipole moment, partial atomic charges.

Steric descriptors: Molar refractivity (MR), van der Waals volume.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Molecular connectivity indices, shape indices.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. ijpsr.com

A successful QSAR model can be represented by an equation of the form:

Biological Activity = f(descriptor1, descriptor2, ...)

This model can then be used to predict the activity of new, unsynthesized analogs of 4-chloro-N-(4-ethylphenyl)benzamide, thereby prioritizing the synthesis of the most promising compounds. The predictive power of the model is assessed through various validation techniques, including internal and external validation. ijpsr.com For instance, a QSAR study on benzimidazole analogues used descriptors like topological polar surface area (TPSA), H-bond acceptors, and implicit LOGP to build a predictive model. ijpsr.com

Identification of Physicochemical Descriptors Influencing Activity

In the exploration of the structure-activity relationships (SAR) of N-phenylbenzamide analogs, including the specific compound 4-chloro-N-(4-ethylphenyl)benzamide, researchers have identified several key physicochemical descriptors that significantly influence their biological activity. These descriptors, which encompass electronic, hydrophobic, and steric properties, are crucial for modulating the potency and selectivity of these compounds against various biological targets. Quantitative structure-activity relationship (QSAR) studies, in particular, have been instrumental in elucidating the impact of these molecular features.

Research into the antimicrobial properties of N-phenylbenzamides has revealed that different physicochemical parameters govern their activity against Gram-positive and Gram-negative bacteria. nih.gov For activity against Gram-positive bacteria, the electrophilicity index plays a significant role, suggesting that electrostatic interactions are a dominant factor. nih.gov This indicates that the arrangement of electron-rich and electron-poor regions within the molecule is critical for its interaction with the bacterial target. In contrast, for anti-Gram-negative activity, molar refractivity and logP (a measure of lipophilicity) are more influential, pointing to the importance of steric bulk and hydrophobic interactions. nih.gov This difference is likely due to the distinct cell wall compositions of these bacterial types, with the more permeable cell wall of Gram-negative bacteria allowing for interactions driven by hydrophobicity and molecular size. nih.gov

Further studies on N-phenylbenzamide derivatives as potential antiviral agents, specifically against Enterovirus 71, have underscored the essential nature of the N-phenyl ring (benzene ring B) for their activity. nih.gov The exploration of various analogs has provided insights into how substitutions on this and other parts of the scaffold affect antiviral efficacy.

In the context of antiprotozoal activity, particularly against kinetoplastid parasites, SAR studies on N-phenylbenzamide derivatives have highlighted the importance of the central scaffold and its substituents. nih.gov Modifications incorporating lipophilic and/or electronegative groups, such as fluorine, chlorine, and isopropoxy groups, have been investigated to understand their impact on activity. nih.gov The ionization state of the molecule at physiological pH, as indicated by the measured pKa, has been shown to correlate with DNA binding affinities for certain series of these compounds, suggesting that the ability to exist in a charged state is crucial for their mechanism of action, which often involves binding to the minor groove of DNA. nih.govacs.orgnih.gov

The following table summarizes the key physicochemical descriptors and their influence on the biological activity of N-phenylbenzamide analogs, providing a framework for the rational design of new derivatives with improved potency.

| Physicochemical Descriptor | Influence on Biological Activity | Biological Target/Activity | Reference |

| Electrophilicity Index | A higher electrophilicity index is associated with increased activity, indicating the importance of electrostatic interactions. | Anti-Gram-positive bacteria | nih.gov |

| Molar Refractivity | Influences steric interactions; optimal bulk is necessary for activity. | Anti-Gram-negative bacteria | nih.gov |

| logP (Lipophilicity) | Higher lipophilicity is correlated with better activity, suggesting the role of hydrophobic interactions. | Anti-Gram-negative bacteria | nih.gov |

| Molecular Weight | Significantly contributes to the overall activity against both Gram-positive and Gram-negative bacteria. | Antimicrobial | nih.gov |

| pKa (Ionization State) | The ionization state at physiological pH correlates with DNA binding affinity, which is crucial for antiprotozoal action. | Kinetoplastid parasites | nih.govacs.orgnih.gov |

| Substituent Effects (Ring B) | The presence and nature of substituents on the N-phenyl ring are essential for antiviral activity. | Anti-Enterovirus 71 | nih.gov |

These findings collectively demonstrate that a multi-parameter approach, considering electronic, steric, and hydrophobic properties, is necessary for the successful design of N-phenylbenzamide-based therapeutic agents. The specific combination of these descriptors must be tailored to the intended biological target.

Potential Applications in Chemical Sciences

Utility as a Lead Compound for Further Chemical Development

In the realm of medicinal chemistry, 4-chloro-N-(4-ethylphenyl)benzamide holds potential as a lead compound for the development of new therapeutic agents. A lead compound is a chemical starting point for the creation of new drugs. The basic structure of this benzamide (B126) can be systematically modified to enhance its biological activity and pharmacokinetic properties.

Research into related benzamide structures has shown that they can serve as foundational molecules for creating derivatives with significant biological effects. For instance, various N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents. researchgate.net Similarly, other benzamide derivatives have been investigated for their potential as antidiabetic agents. nih.gov The core structure of 4-chloro-N-(4-ethylphenyl)benzamide provides a scaffold that can be altered to explore new therapeutic possibilities, such as in the development of anticancer or radiosensitizing agents. nih.gov The presence of the amide group is significant, as this functional group is found in many biologically important compounds and drugs. niscpr.res.in

Role as a Chemical Probe in Biological Research

Although specific studies employing 4-chloro-N-(4-ethylphenyl)benzamide as a chemical probe are not prominent, its structural characteristics suggest a potential role in this area. Chemical probes are small molecules used to study and manipulate biological systems. Given that benzamide derivatives are known to interact with various biological targets, this compound could potentially be used to investigate specific cellular pathways or enzyme functions.

For example, a related compound, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, has been studied for its potential to interact with cyclooxygenase enzymes and cannabinoid receptors, which are involved in pain and inflammation responses. smolecule.com This suggests that 4-chloro-N-(4-ethylphenyl)benzamide could be explored for similar interactions, potentially serving as a tool to understand the mechanisms of these biological systems. The development of derivatives from this compound could also lead to new chemical probes with tailored specificities for various biological targets. ontosight.ai

Applications in Material Science Research

In material science, the properties of 4-chloro-N-(4-ethylphenyl)benzamide could be harnessed for developing new materials. The structural features of benzanilides, a class of compounds to which 4-chloro-N-(4-ethylphenyl)benzamide belongs, can influence their crystal packing and intermolecular interactions. These characteristics are crucial in determining the physical properties of materials.

Studies on the crystal structures of similar benzanilides, such as 4-chloro-N-(3-methylphenyl)benzamide and 4-chloro-N-phenylbenzamide, reveal that intermolecular hydrogen bonds play a significant role in stabilizing their crystal structures. nih.govresearchgate.net These interactions can lead to the formation of specific molecular chains and packing arrangements. nih.govresearchgate.net The potential for such ordered structures in 4-chloro-N-(4-ethylphenyl)benzamide makes it a candidate for research into novel crystalline materials, polymers, and other advanced materials where molecular organization is key. ontosight.ai

Exploration as Catalytic Agents in Organic Synthesis

The potential of 4-chloro-N-(4-ethylphenyl)benzamide and its derivatives as catalytic agents in organic synthesis remains an area for future exploration. While direct evidence of its catalytic use is not currently documented, the structural motifs present in the molecule could be adapted for catalytic purposes.

The development of novel catalysts is a cornerstone of modern organic chemistry, and compounds with specific functional groups can sometimes be precursors to or components of catalytic systems. Research into the synthesis of various benzamide derivatives has highlighted their importance as intermediates in creating more complex molecules. mdpi.com This foundational role suggests that with appropriate modification, derivatives of 4-chloro-N-(4-ethylphenyl)benzamide could be designed to participate in or catalyze specific organic reactions.

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Methodologies

The creation of 4-chloro-N-(4-ethylphenyl)benzamide often relies on traditional synthetic methods. Future research should focus on developing more efficient and environmentally friendly approaches.

Current methods for synthesizing similar benzamide (B126) derivatives often involve the reaction of a benzoyl chloride with an appropriate amine. For instance, 4-chloro-N-ethylbenzamide can be synthesized from the reaction between 4-chlorobenzoyl chloride and ethylamine. ontosight.ai A similar strategy could be employed for 4-chloro-N-(4-ethylphenyl)benzamide. However, these methods can sometimes be inefficient or require harsh conditions. An improved method for a related compound, 4-chloro-N-(2-morpholinoethyl)benzamide, involves the reaction of 4-chlorobenzoyl chloride with 2-morpholinoethylamine in a water-immiscible solvent, which allows for a high-yield product. google.com The synthesis of other benzamide derivatives has been achieved through methods like the Schotten-Baumann reaction, which is a rapid method for creating amide bonds from amines and acyl chlorides. mdpi.com

Future research could explore novel catalytic systems to improve efficiency and reduce waste. Additionally, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, could streamline the production of 4-chloro-N-(4-ethylphenyl)benzamide and its derivatives.

Deeper Mechanistic Insights into Biological Interactions

A critical area for future investigation is the detailed mechanism by which 4-chloro-N-(4-ethylphenyl)benzamide interacts with biological systems. The benzamide functional group is a component of many biologically active compounds, suggesting a wide range of potential interactions. researchgate.netnih.gov For example, some benzamide derivatives are known to have anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The specific activities depend on how the molecule interacts with enzymes, receptors, or other biomolecules. ontosight.ai

Analogues of N-(2-aminoethyl)benzamide have been shown to be competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov The biological activity of some benzamides is attributed to their interaction with specific molecular targets within biological systems. For instance, some N-phenyl benzamide derivatives have been identified as p38α mitogen-activated protein kinase inhibitors, which have potential applications in treating various diseases like cancer and inflammatory conditions. nih.gov Future studies on 4-chloro-N-(4-ethylphenyl)benzamide could utilize techniques like X-ray crystallography to determine its binding mode with potential protein targets. Computational modeling can also be employed to predict and analyze these interactions at a molecular level.

Exploration of Novel Therapeutic or Industrial Applications

The structural features of 4-chloro-N-(4-ethylphenyl)benzamide suggest a range of potential applications that are yet to be fully explored. The benzamide scaffold is present in numerous pharmaceuticals, indicating the potential for this compound to be developed into new therapeutic agents. researchgate.net

Research into related compounds has revealed a variety of biological activities. For example, derivatives of 4-chloro-N-phenyl benzamide have been investigated as potential treatments for cancer and COVID-19. nih.gov Other benzamide derivatives have shown potential as analgesic and anti-inflammatory agents. smolecule.com Furthermore, some sulfonamide derivatives containing a benzamide moiety have been synthesized and evaluated for their anticancer and radiosensitizing activities. nih.gov Given these precedents, 4-chloro-N-(4-ethylphenyl)benzamide should be screened against a diverse range of biological targets to uncover any potential therapeutic benefits.

Beyond medicine, this compound could have industrial applications. Its chemical structure might lend itself to use in the development of new polymers, agrochemicals, or other advanced materials. ontosight.ai

Green Chemistry Approaches in Synthesis

In line with the growing importance of sustainable practices, future research should prioritize the development of "green" synthetic routes to 4-chloro-N-(4-ethylphenyl)benzamide. This involves using less hazardous chemicals, reducing energy consumption, and minimizing waste.

One example of a greener synthesis is the use of an ion-associate reaction in deionized water at room temperature to produce a 4-amino-N-[2 (diethylamino) ethyl]benzamide complex. mdpi.com This approach avoids the use of harsh organic solvents. Future work could focus on developing catalytic methods that allow the synthesis to proceed under milder conditions and with higher atom economy. The use of renewable starting materials and the design of processes that allow for the recycling of solvents and catalysts are also important avenues for green chemistry research in this area.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Q & A

Q. How should researchers address contradictions in synthetic yield or biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.